Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate
Overview
Description
Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pyridinyl group, and a nitrobenzoate ester. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, including the formation of carbamates and the introduction of nitro groups. One common method involves the reaction of benzylamine with pyridine-2-carboxylic acid to form the corresponding amide. This amide is then reacted with methyl 3-amino-5-nitrobenzoate under appropriate conditions to yield the desired compound. The reaction conditions often include the use of catalysts such as cesium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester group yields the carboxylic acid derivative.
Scientific Research Applications
Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the nitro group can participate in redox reactions, while the benzyl and pyridinyl groups can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-4-nitrobenzoate
- Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-6-nitrobenzoate
- Ethyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate
Uniqueness
Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridinyl group also adds to its uniqueness, providing additional sites for interaction with molecular targets .
Properties
IUPAC Name |
methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-29-21(26)17-11-16(12-18(13-17)24(27)28)20(25)23(19-9-5-6-10-22-19)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCUDTCWMMQWSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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